Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate
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Description
“Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate” is a chemical compound with the CAS Number: 2241130-93-6 . It has a molecular weight of 211.26 . The IUPAC name for this compound is “methyl 8-methoxy-7-azaspiro [3.5]non-8-ene-5-carboxylate” and its Inchi Code is 1S/C11H17NO3/c1-14-9-6-11 (4-3-5-11)8 (7-12-9)10 (13)15-2/h6,8,12H,3-5,7H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate” is C11H17NO3 . The structure includes a spirocyclic system, which is a molecule containing two rings of which one atom is common, in this case, the nitrogen atom .Physical And Chemical Properties Analysis
“Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 6-methoxy-7-azaspiro[3.5]non-6-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-9-6-11(4-3-5-11)8(7-12-9)10(13)15-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGUCZHZHVWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC(C2(C1)CCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate |
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